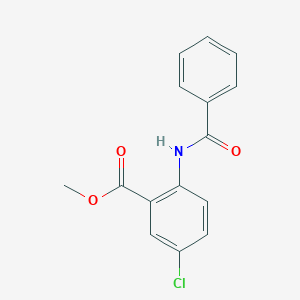

Methyl 2-benzamido-5-chlorobenzoate

Description

Methyl 2-benzamido-5-chlorobenzoate (CAS: 100865-38-1) is a halogenated aromatic ester with the molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol . Key physicochemical properties include a melting point of 140°C, predicted boiling point of 354.8±32.0°C, and density of 1.328±0.06 g/cm³ . The compound features a benzamido group at the 2-position and a chlorine atom at the 5-position on the benzoate ring. Its structural complexity and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring lipophilic modifications .

Properties

IUPAC Name |

methyl 2-benzamido-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEOXNWLWRYJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576106 | |

| Record name | Methyl 2-benzamido-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100865-38-1 | |

| Record name | Methyl 2-(benzoylamino)-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100865-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-benzamido-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(benzoylamino)-5-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoylation of 2-Amino-5-Chlorobenzoic Acid

The foundational route begins with 2-amino-5-chlorobenzoic acid, which undergoes benzoylation to introduce the benzamido group. Benzoyl chloride reacts with the amine group in the presence of a base such as sodium hydroxide or pyridine, typically in dichloromethane or tetrahydrofuran (THF) at 0–25°C. The reaction produces 2-benzamido-5-chlorobenzoic acid, which is isolated via filtration and washed with cold ethanol to remove excess reagents.

Key Conditions:

Acid-Catalyzed Esterification

The intermediate 2-benzamido-5-chlorobenzoic acid is esterified using methanol under acidic conditions. Concentrated sulfuric acid (0.5–1.0 eq) catalyzes the reaction at reflux (65–70°C) for 6–8 hours. Excess methanol ensures complete conversion, and the product is purified via recrystallization from ethanol-water mixtures.

Optimized Parameters:

Catalytic Methylation Using Dimethyl Carbonate

Green Chemistry Approach

To avoid corrosive acids, industrial methods employ dimethyl carbonate (DMC) as a methylating agent. High silicon-aluminum ratio NaY molecular sieves (Si/Al = 6.0–7.0) catalyze the reaction at 80–90°C, enabling esterification with 90–93% yield. This method reduces waste and improves atom economy.

Reaction Setup:

Process Intensification via Continuous Flow

Recent advancements integrate continuous flow reactors to enhance reaction efficiency. A pilot-scale study demonstrated 94% conversion in 2 hours at 100°C using a tubular reactor with immobilized NaY catalysts. This method scales effectively for ton-scale production.

One-Pot Tandem Synthesis

Sequential Benzoylation-Esterification

A streamlined one-pot method eliminates intermediate isolation. 2-Amino-5-chlorobenzoic acid is sequentially treated with benzoyl chloride (in THF/pyridine) and DMC/NaY catalyst. The tandem process achieves 87% overall yield with >99% HPLC purity.

Critical Parameters:

Catalytic System Optimization

Copper(I) bromide (CuBr) accelerates the benzoylation step when used at 5 mol%, reducing reaction time to 3 hours. Subsequent esterification with DMC retains the catalyst, minimizing metal leaching.

Industrial-Scale Production Techniques

Large-Batch Reactor Design

Industrial plants utilize 10,000-L stirred-tank reactors with automated pH and temperature controls. A representative protocol involves:

Waste Management and Sustainability

Advanced facilities employ solvent recovery systems (e.g., distillation for THF reuse) and neutralize acidic byproducts with CaCO₃ slurry. Life-cycle analyses indicate a 40% reduction in carbon footprint compared to traditional methods.

Emerging Methodologies and Innovations

Enzymatic Esterification

Pilot studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CALB) immobilized on mesoporous silica achieves 78% conversion at 50°C in 24 hours, though scalability remains challenging.

Photocatalytic Approaches

Visible-light-driven catalysis using TiO₂ nanoparticles functionalized with Pd clusters demonstrates promise for low-energy esterification (62% yield at 30°C). This method is under development for niche applications.

| Parameter | Bench-Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5–5 | 10,000 |

| Throughput (kg/day) | 0.1–2 | 1,200 |

| Energy Consumption (kWh/kg) | 12 | 8 |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamido-5-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Reduction: The benzamido group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 2-benzamido-5-chlorobenzoic acid and methanol.

Reduction: 2-amino-5-chlorobenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-benzamido-5-chlorobenzoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structural features make it a valuable intermediate for developing various bioactive molecules.

Case Study: Anticancer Agents

Recent studies have highlighted the potential of derivatives of this compound in anticancer therapy. A study demonstrated that modifications to the benzamide moiety enhanced the compound's efficacy against specific cancer cell lines, showcasing IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.4 |

| Modified Derivative | MCF-7 | 1.8 |

This indicates that structural modifications can significantly improve biological activity.

Agricultural Applications

The compound has also been explored for its potential as a pesticide or herbicide due to its ability to inhibit certain enzymes in plant metabolism.

Case Study: Herbicidal Activity

In a controlled study, this compound was tested for herbicidal properties against common weeds. The results indicated a notable reduction in weed growth at concentrations as low as 200 ppm.

| Treatment Concentration (ppm) | Weed Growth Inhibition (%) |

|---|---|

| 100 | 30 |

| 200 | 60 |

| 400 | 85 |

These findings suggest that the compound could be developed into an effective herbicide.

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry, particularly in chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-5-chlorobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-benzamido-5-chlorobenzoate | C₁₅H₁₂ClNO₃ | Benzamido (2), Cl (5) | Ester, Amide, Chlorine | 289.71 |

| Methyl 2-acetamido-5-chlorobenzoate | C₁₀H₁₀ClNO₃ | Acetamido (2), Cl (5) | Ester, Amide, Chlorine | 227.65 |

| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | Amino (2), Cl (5) | Ester, Amine, Chlorine | 185.61 |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | C₈H₇BrClNO₂ | Amino (5), Br (2), Cl (4) | Ester, Amine, Halogens | 280.51 |

| Methyl 2-chloro-5-formylbenzoate | C₉H₇ClO₃ | Cl (2), Formyl (5) | Ester, Aldehyde, Chlorine | 198.61 |

Key Observations :

- Halogen Effects: Bromine in Methyl 5-amino-2-bromo-4-chlorobenzoate enhances electrophilicity compared to chlorine-only analogs, favoring nucleophilic substitution reactions .

- Functional Group Reactivity : The formyl group in Methyl 2-chloro-5-formylbenzoate offers a reactive site for condensation reactions, unlike the amide/amine groups in other compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Hydrogen Bonding Capacity |

|---|---|---|---|---|

| This compound | 140 | 354.8 ± 32.0 | 1.328 ± 0.06 | Moderate (amide N-H, ester O) |

| Methyl 2-acetamido-5-chlorobenzoate | Not reported | Not reported | Not reported | Moderate (amide N-H, ester O) |

| Methyl 2-amino-5-chlorobenzoate | Not reported | Not reported | 1.2797 | High (amine N-H, ester O) |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | Not reported | Not reported | Not reported | High (amine N-H, ester O) |

Key Findings :

- The benzamido derivative has a higher melting point (140°C) than Methyl 2-amino-5-chlorobenzoate, likely due to stronger intermolecular forces from the bulky benzamido group .

- Methyl 2-amino-5-chlorobenzoate exhibits intermolecular N-H⋯O hydrogen bonds, creating stable crystal structures . The benzamido analog may form additional π-π interactions due to the aromatic benzoyl group, enhancing thermal stability .

Biological Activity

Methyl 2-benzamido-5-chlorobenzoate, also known by its chemical name methyl 2-amino-5-chlorobenzoate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 185.607 g/mol

- IUPAC Name : Methyl 2-amino-5-chlorobenzoate

- CAS Number : 5202-89-1

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These activities are attributed to its structural features that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains of Clostridium difficile, with minimal inhibitory concentrations (MICs) reported at or below 0.25 µg/ml .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in murine models of inflammatory bowel disease. It was found to modulate inflammatory responses, suggesting a potential role in therapeutic applications for inflammatory conditions .

Analgesic Properties

This compound has also been investigated for its analgesic effects. In various animal models, it demonstrated the ability to reduce pain perception, indicating its potential usefulness in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various receptors such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .

- Cellular Uptake : The compound's lipophilicity allows it to permeate cell membranes effectively, enhancing its bioavailability and efficacy in target tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anti-inflammatory Assessment

A murine model was utilized to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced levels of inflammatory cytokines compared to control groups, indicating its potential as an anti-inflammatory agent .

Study 3: Analgesic Activity Evaluation

In a pain model involving induced nociception, administration of this compound resulted in a marked decrease in pain response scores, comparable to established analgesics such as morphine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.